molecular formula C10H20ClNO2 B6160625 methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride CAS No. 2639378-25-7

methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride

Cat. No.: B6160625
CAS No.: 2639378-25-7
M. Wt: 221.72 g/mol
InChI Key: YDAPECMQIPSIRY-YUWZRIFDSA-N
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Description

Methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride is a complex organic compound belonging to the cyclopentane derivative family. This compound is known for its chiral nature, meaning it has non-superimposable mirror images. The compound has several applications across different scientific fields due to its unique structural attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride typically involves a series of steps starting with the cyclopentane ring structure. Key steps include:

  • Formation of the cyclopentane ring: : This can be achieved through cyclization reactions using appropriate starting materials.

  • Introduction of the amino group: : Amination reactions are used, where an amino group is introduced onto the cyclopentane ring.

  • Addition of methyl groups: : Methylation reactions help in adding methyl groups to the ring structure.

  • Esterification: : The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid.

  • Formation of hydrochloride salt: : Finally, the compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

The industrial production of this compound involves large-scale reactors and stringent conditions to ensure high yield and purity. Key considerations include maintaining precise temperature controls, using catalysts to enhance reaction rates, and implementing purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions where the amino group may be oxidized to form various products such as nitro compounds or oximes.

  • Reduction: : Reduction reactions can convert functional groups within the molecule, like reducing the ester group to an alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can replace one functional group with another.

  • Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromic acid under acidic or neutral conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts like palladium.

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitutions, and strong acids or bases for electrophilic substitutions.

  • Hydrolysis: : Acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

  • Oxidation: : Nitro compounds, oximes

  • Reduction: : Alcohols

  • Substitution: : Various substituted cyclopentane derivatives

  • Hydrolysis: : Carboxylic acids and alcohols

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral building block in the synthesis of more complex molecules. Its chirality makes it valuable in asymmetric synthesis reactions where the production of enantiomerically pure compounds is essential.

Biology

In biological research, methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride can be used as a probe in studying enzyme interactions and understanding the mechanisms of enzyme catalysis.

Medicine

This compound has potential pharmaceutical applications, particularly in the development of drugs targeting specific receptors or enzymes due to its structural uniqueness.

Industry

In industrial applications, it can be a precursor for the synthesis of fine chemicals, agrochemicals, and other specialized compounds.

Mechanism of Action

The mechanism by which methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound's chirality allows it to fit into enzyme active sites or receptor binding pockets with high specificity, modulating their activity. The molecular pathways involved can include signaling pathways, metabolic pathways, or pathways involved in gene regulation.

Comparison with Similar Compounds

Compared to other cyclopentane derivatives, methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride is unique due to its specific arrangement of functional groups and chirality. Similar compounds include:

  • Cyclopentane-1,2,3-tricarboxylic acid: : Less complex, lacks amino group.

  • Methylcyclopentane-1,2-dicarboxylate: : Different substitution pattern.

  • 1-Amino-3,3-dimethylcyclopentane-1-carboxylate: : Different configuration.

These compounds share the cyclopentane ring but vary in their functional groups and stereochemistry, which leads to differences in their reactivity and applications.

Properties

CAS No.

2639378-25-7

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)7(11)5-6-10(9,3)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m0./s1

InChI Key

YDAPECMQIPSIRY-YUWZRIFDSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)N)C(=O)OC.Cl

Canonical SMILES

CC1(C(CCC1(C)C(=O)OC)N)C.Cl

Purity

95

Origin of Product

United States

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